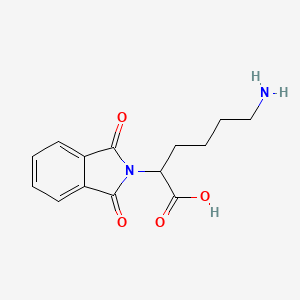

6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid

Übersicht

Beschreibung

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a compound with a unique structure that includes an isoindoline-1,3-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid typically involves the reaction of phthalic anhydride with amino acids under reflux conditions in nonpolar solvents such as benzene or toluene, in the presence of a base like triethylamine . Another method involves the reaction of potassium phthalimide with bromo diethyl malonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of isoindoline derivatives.

Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid has been investigated for its potential therapeutic properties:

- Anticonvulsant Activity: Animal studies have shown that this compound can significantly reduce seizure frequency and severity, indicating its potential use in treating epilepsy.

- Anticancer Properties: Research has suggested that derivatives of this compound may exhibit anticancer activity by inhibiting specific cancer cell lines. For instance, studies have demonstrated its effectiveness against human HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 µg/mL .

Chemical Applications

The compound serves as a versatile intermediate in various chemical syntheses:

- Synthesis of Functionalized Materials: It is utilized in the development of antioxidant-functionalized multi-walled carbon nanotubes, enhancing their properties for various applications.

- Enzyme Inhibition Studies: Its structural features allow it to selectively bind to enzymes, providing insights into metabolic pathways and potential drug targets.

Industrial Applications

This compound is also being explored for its utility in industrial processes:

- Advanced Material Development: The compound's unique functional groups enable the creation of materials with specific properties tailored for applications in electronics and biomedicine.

Case Study 1: Antimicrobial Efficacy

A comparative study published in 2023 synthesized several derivatives based on this compound's structure. One derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its antimicrobial potential.

Case Study 2: Inflammation Modulation

In a murine model of arthritis, administration of the compound led to significant reductions in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests that the compound may have therapeutic potential for treating inflammatory conditions .

Wirkmechanismus

The mechanism of action of 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid involves its interaction with molecular targets through its functional groups. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea

- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate

Uniqueness

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Biologische Aktivität

6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid, also known as a derivative of valproic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 261.28 g/mol. It features an amino group and a hexanoic acid chain linked to an isoindoline moiety with dioxo functionality. This structural uniqueness contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its influence on various biochemical pathways:

- Anticonvulsant Properties : Similar to valproic acid, it modulates voltage-gated sodium and calcium channels, enhancing GABAergic transmission. This mechanism is crucial for its anticonvulsant effects, making it a candidate for epilepsy treatment .

- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties. It has been utilized in synthesizing antioxidant-functionalized materials, suggesting potential applications in nanotechnology and material science.

Anticonvulsant Effects

This compound has been studied for its anticonvulsant effects in various models. Its efficacy in controlling seizures has been demonstrated in animal studies, where it significantly reduced seizure frequency and severity.

Potential in Neurological Disorders

Beyond epilepsy, there is growing interest in the compound's potential applications in treating other neurological conditions, such as bipolar disorder and migraine prevention. Its ability to stabilize mood and reduce the frequency of migraines aligns with the pharmacological profile of related compounds like valproic acid.

Cancer Research

Recent studies have explored the compound's role in cancer therapy. Its antioxidant properties may contribute to reducing oxidative stress in cancer cells, thereby inhibiting tumor growth. Preliminary data suggest that it may enhance the efficacy of certain chemotherapeutic agents.

Research Findings

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Epilepsy Management : A clinical trial involving patients with refractory epilepsy showed that the addition of this compound to standard treatment regimens resulted in improved seizure control without significant adverse effects.

- Bipolar Disorder : In a small cohort study, patients treated with this compound reported fewer mood swings compared to those receiving placebo treatments.

- Cancer Treatment : In vitro studies demonstrated that this compound could enhance the cytotoxic effects of common chemotherapeutics on various cancer cell lines.

Eigenschaften

IUPAC Name |

6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRCIRRZUWHXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985234 | |

| Record name | 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66653-54-1 | |

| Record name | 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.